![molecular formula C18H15NO2 B6368864 5-(4-Benzyloxyphenyl)-3-hydroxypyridine, 95% CAS No. 1261910-34-2](/img/structure/B6368864.png)
5-(4-Benzyloxyphenyl)-3-hydroxypyridine, 95%
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Overview
Description
5-(4-Benzyloxyphenyl)-3-hydroxypyridine, also known as 5-(4-Benzyloxyphenyl)nicotinic acid, is a chemical compound with the molecular formula C19H15NO3 . It has a molecular weight of 305.33 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a process for preparing 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-Indole, a useful intermediate for the synthesis of bazedoxifene, has been described . This process involves reacting 4-benzyloxy propiophenone and 4-benzyloxy phenyl hydrazine hydrochloride .Scientific Research Applications
Synthesis of Schiff Bases
“5-(4-Benzyloxyphenyl)-3-hydroxypyridine” can be used in the synthesis of Schiff bases . Schiff bases are a versatile class of organic compounds with a (>C=N-) functional group. They have gained significant attention in contemporary chemistry due to their remarkable synthesis methods, diverse properties, and wide-ranging applications .
Antifungal Applications
A novel series of compounds were synthesized from the key compound “5-(4-Benzyloxyphenyl)-3-hydroxypyridine” by aminomethylation with paraformaldehyde and substituted amines . These compounds exhibited promising antifungal activity against several human pathogenic fungal strains .
Molecular Docking Studies
The synthesized compounds from “5-(4-Benzyloxyphenyl)-3-hydroxypyridine” showed good binding at the active site of C. albicans cytochrome P450 enzyme lanosterol 14 α-demethylase . This suggests potential applications in the development of antifungal drugs.
Future Directions
Future research could focus on further elucidating the physical and chemical properties, safety and hazards, and potential applications of 5-(4-Benzyloxyphenyl)-3-hydroxypyridine. Additionally, more detailed studies on the synthesis and chemical reactions of this compound could provide valuable insights .
Mechanism of Action
Target of Action
Similar compounds have been found to target amyloid beta (aβ) peptides, which play a crucial role in the pathogenesis of alzheimer’s disease .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the formation of aβ-fibrils or help in the dissolution of already formed amyloid plaques . This suggests that 5-(4-Benzyloxyphenyl)-3-hydroxypyridine might interact with its targets in a similar manner, leading to changes in the structure or function of the targets.
Biochemical Pathways
It’s plausible that this compound could influence the pathways related to the formation and dissolution of aβ-fibrils, given the potential targets mentioned above .
Pharmacokinetics
A study on a similar compound suggests that it has adequate pharmacokinetic properties . This implies that 5-(4-Benzyloxyphenyl)-3-hydroxypyridine might also have favorable ADME properties, which would impact its bioavailability.
Result of Action
Based on the potential targets and mode of action, it’s plausible that this compound could lead to the dissolution of aβ-fibrils or inhibit their formation, thereby potentially mitigating the neurotoxic effects associated with alzheimer’s disease .
properties
IUPAC Name |
5-(4-phenylmethoxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-17-10-16(11-19-12-17)15-6-8-18(9-7-15)21-13-14-4-2-1-3-5-14/h1-12,20H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMLHAIBWJZDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CN=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683235 |
Source
|
Record name | 5-[4-(Benzyloxy)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-34-2 |
Source
|
Record name | 5-[4-(Benzyloxy)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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